molecular formula C12H14N6 B2496435 2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile CAS No. 154124-65-9

2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile

Cat. No.: B2496435
CAS No.: 154124-65-9
M. Wt: 242.286
InChI Key: GSIDDXJEFGHYOX-UHFFFAOYSA-N
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Description

2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile is a versatile chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a multi-functional pyridine core substituted with electron-withdrawing carbonitrile groups and a hydrogen-bond-donating amino group, making it a valuable scaffold for constructing complex molecular architectures. Its structural motif is frequently explored in the development of histamine receptor ligands, particularly for the H3 and H4 subtypes, which are significant targets for central nervous system and inflammatory disorders . The incorporation of the 4-methylpiperazino moiety is a strategic modification often employed to fine-tune key drug-like properties, including solubility, lipophilicity (clogP), and ligand efficiency (LE), which are critical metrics in early-stage drug discovery programs . Researchers utilize this compound as a key building block in the synthesis of dihydrofolate reductase (DHFR) inhibitors, which have applications in designing treatments for conditions such as cancer and microbial infections . Furthermore, derivatives of 2-amino-3,5-pyridinedicarbonitrile are known to exhibit strong fluorescence properties, making them suitable for developing functional materials, such as security markers for document protection . This product is offered For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-amino-6-(4-methylpiperazin-1-yl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6/c1-17-2-4-18(5-3-17)12-10(8-14)6-9(7-13)11(15)16-12/h6H,2-5H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIDDXJEFGHYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been investigated for its potential as a pharmacologically active substance. Its structure suggests it may interact with various biological targets, particularly in the central nervous system. Research indicates that derivatives of pyridine compounds can serve as selective ligands for adenosine receptors, which are crucial in treating cardiovascular disorders and other diseases such as diabetes and cancer .

Case Studies

  • Adenosine Receptor Modulation : Studies have shown that compounds similar to 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile exhibit significant activity at adenosine receptors, thus holding promise for therapeutic applications in ischemic conditions and inflammatory diseases .
  • Dopamine Receptor Affinity : Research has demonstrated that related compounds can inhibit dopamine receptor binding, suggesting potential use in treating neurological disorders .

Biological Research

In Vitro Studies
The compound has been tested for its biological activity against various microbial strains. In vitro assays have shown promising antibacterial and antifungal properties, indicating its potential use in developing new antimicrobial agents .

Molecular Docking Studies
Computational studies involving molecular docking have revealed that 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile and its derivatives can form stable interactions with target proteins, enhancing their potential as drug candidates .

Material Science

Synthesis of New Materials
The compound can be utilized in the synthesis of novel materials with specific properties. Its unique structure allows it to be incorporated into polymers or other matrices for applications in electronics or sensors .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAdenosine receptor modulationPotential treatment for cardiovascular disorders
Dopamine receptor affinityPossible applications in neurological disorders
Biological ResearchAntibacterial and antifungal activityEffective against S. aureus and E. coli
Molecular docking studiesGood interactions with target proteins
Material ScienceSynthesis of novel materialsIncorporation into polymers for electronics

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

2-Amino-4-(4-cyanophenyl)-6-(4-methylphenylsulfanyl)-3,5-pyridinedicarbonitrile (5a)

  • Substituents: 4-cyanophenyl at position 4 and 4-methylphenylsulfanyl at position 6.
  • The cyanophenyl group increases steric bulk compared to the methylpiperazino group in the target compound.
  • Synthesis: Synthesized via a one-pot multicomponent reaction with 83% yield under mild conditions (40°C, ethanol) .

2,6-Dichloro-4-phenyl-3,5-pyridinedicarbonitrile (Pyridinitril)

  • Substituents : Chlorine atoms at positions 2 and 6, phenyl at position 3.
  • Key Differences: Chlorine substituents are electron-withdrawing, reducing the electron density of the pyridine ring compared to the electron-donating methylpiperazino group in the target compound. This may alter reactivity in nucleophilic substitution reactions .

2-Amino-6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-pyridinedicarbonitrile

  • Substituents: A halogenated pyridinyl-piperazino group at position 6.
  • Key Differences: The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, making this compound more suited for pharmaceutical applications than the methylpiperazino variant. However, its synthesis is complex, with discontinuation reported in commercial catalogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₂H₁₄N₆ 242.29 4-Methylpiperazino High polarity due to piperazine
2-Amino-4-(thiophen-2-yl)-... (5b) C₁₇H₁₂N₅S 330.37 Thiophen-2-yl, methylphenylsulfanyl Enhanced π-π interactions
Pyridinitril C₁₃H₇Cl₂N₃ 276.12 2,6-Dichloro, 4-phenyl Electron-deficient ring system
Trifluoromethyl variant (CAS 338410-24-5) C₁₇H₁₃ClF₃N₇ 407.79 3-Chloro-5-(trifluoromethyl)pyridinyl High lipophilicity (>90% purity)

Biological Activity

2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile (CAS No. 154124-65-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄N₆
  • Molar Mass : 242.28 g/mol
  • Density : 1.33 g/cm³ (predicted)
  • Boiling Point : 485.6 °C (predicted)
  • pKa : 6.63 (predicted)

These properties indicate that the compound is a nitrogen-rich heterocycle, which is often associated with various biological activities.

Pharmacological Activity

Research has indicated that compounds similar to 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds in the pyridine family have shown promising antimicrobial properties. For instance, derivatives of pyridine dicarbonitriles have been evaluated for their activity against Mycobacterium tuberculosis, demonstrating significant inhibition at low concentrations (MIC = 6.25 µg/mL) .
  • Anticancer Properties :
    • The antiproliferative effects of related compounds have been documented in various cancer cell lines. For example, studies on pyridine derivatives have shown inhibition of cell proliferation in breast, colon, and lung cancer models . The mechanism of action may involve interference with cellular signaling pathways or induction of apoptosis.
  • Anti-inflammatory Effects :
    • Some derivatives have been identified as selective antagonists for prostaglandin E2 receptors, which are implicated in inflammatory processes . The ability to modulate inflammatory responses suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile:

StudyFindings
PubMed Study Identified several N-benzylamine substituted derivatives with good antimycobacterial activity; lipophilicity was crucial for effectiveness.
Antiproliferative Activity Study Evaluated against multiple cancer cell lines; highest activity observed in specific fluorinated derivatives.
Anti-inflammatory Research Compound 4f demonstrated significant inhibition of PGE2-induced TNFα reduction in human blood assays, indicating strong anti-inflammatory potential.

The mechanisms underlying the biological activities of 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile and its derivatives appear to be multifaceted:

  • Enzyme Inhibition : Many compounds exert their effects by inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : The ability to act as antagonists or agonists at specific receptors can lead to altered cellular responses.
  • Cell Cycle Interference : Some compounds induce apoptosis or cell cycle arrest in cancer cells, contributing to their anticancer properties.

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyridine dicarbonitrile derivatives with 4-methylpiperazine in a polar aprotic solvent (e.g., THF/EtOH) under reflux with triethylamine as a catalyst . Key parameters for optimization include:
  • Catalyst : Sodium acetate (0.5 g) in acetic anhydride/acetic acid mixtures improves yield .
  • Reflux Duration : 2–12 hours, monitored via TLC to track intermediate formation .
  • Purification : Crystallization from DMF/water or ethanol yields pure products (57–95% yields) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH stretches at ~3,400–3,100 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm), methylpiperazine signals (δ 2.2–3.5 ppm), and NH protons (exchangeable with D₂O) .
  • ¹³C NMR : Confirm nitrile carbons (~110–120 ppm) and carbonyl/aromatic carbons .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 386–412 [M⁺]) and fragmentation patterns .

Q. What solvents and reagents are critical for its stability during synthesis?

  • Methodological Answer :
  • Solvents : Acetic anhydride/acetic acid for condensation reactions , THF/EtOH for nucleophilic substitutions .
  • Stabilizers : Sodium ethoxide or triethylamine prevents protonation of reactive intermediates .
  • Storage : Store in anhydrous conditions to prevent hydrolysis of nitrile groups .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected peaks in ¹H NMR)?

  • Methodological Answer :
  • Step 1 : Compare with literature data for analogous compounds (e.g., pyridinedicarbonitriles with piperazine substituents) .
  • Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals, particularly in aromatic/heterocyclic regions .
  • Step 3 : Verify purity via HPLC or elemental analysis to rule out byproducts .

Q. What strategies are effective for improving low yields in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Isolation : Purify intermediates (e.g., thiouracil derivatives) before proceeding to subsequent steps .
  • Catalyst Screening : Test alternatives to sodium acetate, such as DBU or DMAP, to enhance reactivity .
  • Temperature Control : Optimize reflux times (e.g., 12 hours for cyclization steps vs. 2 hours for condensations) .

Q. How can bioactivity assays (e.g., antimicrobial or kinase inhibition) be designed for this compound?

  • Methodological Answer :
  • Assay Design :
  • Microbial Strains : Use Staphylococcus aureus or E. coli for antimicrobial testing, with ampicillin as a positive control .
  • Kinase Assays : Employ fluorescence-based ADP-Glo™ kits to measure inhibition of target kinases .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .
  • Negative Controls : Include solvents (e.g., DMSO) to rule out nonspecific effects .

Q. What computational methods are suitable for predicting its binding affinity to adenosine receptors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB ID 4UWH) to model interactions with the pyridine core and piperazine side chain .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing CN groups) on binding using MOE or Schrödinger .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Purity Check : Re-crystallize the compound from alternative solvents (e.g., DCM/hexane vs. ethanol) .
  • Thermal Analysis : Perform DSC to detect polymorphic transitions or decomposition events .
  • Literature Comparison : Cross-reference with analogs (e.g., 2-amino-6-[(imidazolylmethyl)sulfanyl]pyridines, mp 246–269°C) .

Q. What steps can mitigate conflicting bioactivity results across replicate studies?

  • Methodological Answer :
  • Standardize Protocols : Use identical cell lines, serum batches, and incubation times .
  • Blind Experiments : Assign sample IDs randomly to eliminate bias .
  • Structural Confirmation : Re-analyze compound integrity via LC-MS post-assay to rule out degradation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyridinedicarbonitrile Derivatives

ParameterOptimal ConditionReference
CatalystTriethylamine (5–10 mol%)
SolventTHF/EtOH (1:1)
Reaction Time2–12 hours (reflux)
Yield Range57–95%

Q. Table 2. Common Analytical Techniques for Structural Confirmation

TechniqueDiagnostic SignalsReference
IRCN (2,200 cm⁻¹), NH (3,400 cm⁻¹)
¹H NMRAromatic H (δ 6.5–8.0 ppm), CH₃ (δ 2.2–2.4 ppm)
MSMolecular ion peaks (m/z 386–412)

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